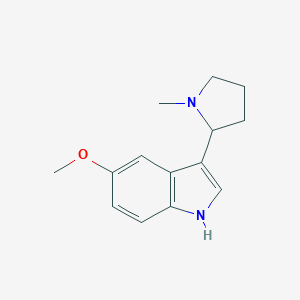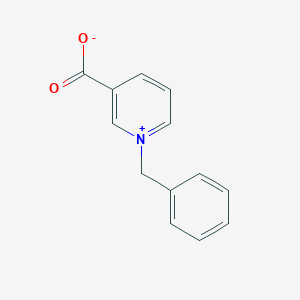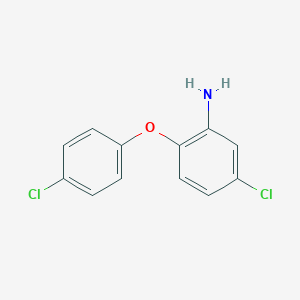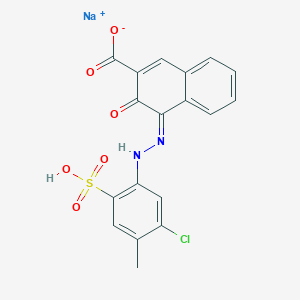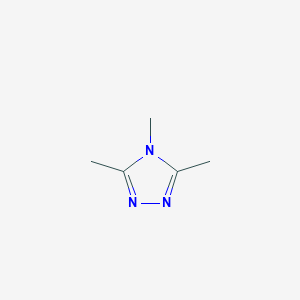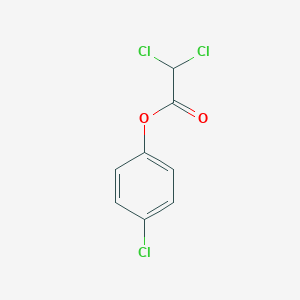
(4-Chlorophenyl) 2,2-dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl) 2,2-dichloroacetate, also known as CPDCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDCA is a derivative of dichloroacetic acid (DCA), which has been studied for its anticancer properties. CPDCA is a promising compound that has shown potential in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism in cancer cells. Inhibition of PDK leads to the activation of pyruvate dehydrogenase (PDH), which promotes the production of ATP and induces apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
(4-Chlorophenyl) 2,2-dichloroacetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, improve glucose metabolism in diabetic animals, and reduce inflammation in animal models. (4-Chlorophenyl) 2,2-dichloroacetate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chlorophenyl) 2,2-dichloroacetate has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. (4-Chlorophenyl) 2,2-dichloroacetate is also stable and can be stored for extended periods without degradation. However, (4-Chlorophenyl) 2,2-dichloroacetate has some limitations for lab experiments. The compound is highly reactive and can form adducts with other molecules, which may complicate experimental analysis.
Orientations Futures
There are several future directions for the study of (4-Chlorophenyl) 2,2-dichloroacetate. One area of research is the development of (4-Chlorophenyl) 2,2-dichloroacetate derivatives with improved therapeutic properties. Another area of research is the study of the mechanism of action of (4-Chlorophenyl) 2,2-dichloroacetate. Understanding the molecular mechanism of (4-Chlorophenyl) 2,2-dichloroacetate could lead to the development of more effective therapies. Additionally, the study of the pharmacokinetics and pharmacodynamics of (4-Chlorophenyl) 2,2-dichloroacetate could provide valuable information for the development of clinical trials. Overall, (4-Chlorophenyl) 2,2-dichloroacetate is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
(4-Chlorophenyl) 2,2-dichloroacetate can be synthesized using a simple and cost-effective method. The synthesis involves the reaction between 4-chlorophenol and dichloroacetyl chloride in the presence of a base such as pyridine. The reaction yields (4-Chlorophenyl) 2,2-dichloroacetate as a white crystalline solid.
Applications De Recherche Scientifique
(4-Chlorophenyl) 2,2-dichloroacetate has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, diabetes, and other diseases. (4-Chlorophenyl) 2,2-dichloroacetate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. The compound has also been shown to improve glucose metabolism in diabetic animals, making it a potential treatment for diabetes.
Propriétés
Numéro CAS |
18133-57-8 |
|---|---|
Nom du produit |
(4-Chlorophenyl) 2,2-dichloroacetate |
Formule moléculaire |
C8H5Cl3O2 |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
(4-chlorophenyl) 2,2-dichloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |
Clé InChI |
XBXQIOFECZDDPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Cl |
Autres numéros CAS |
18133-57-8 |
Synonymes |
(4-chlorophenyl) 2,2-dichloroacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



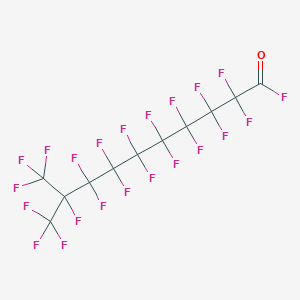
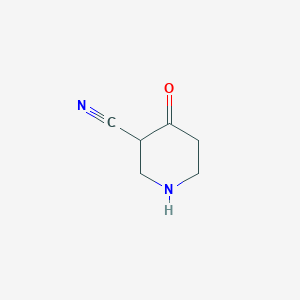
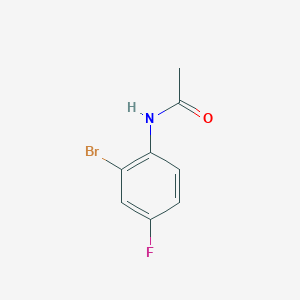
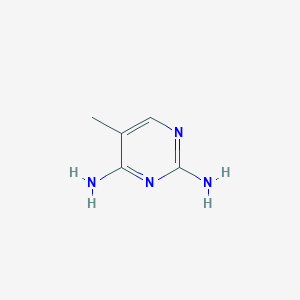
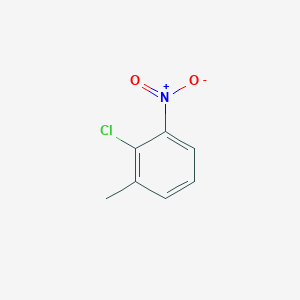
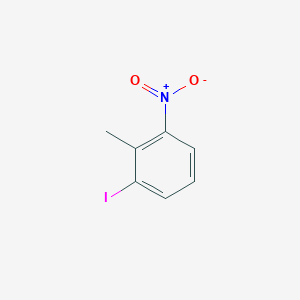
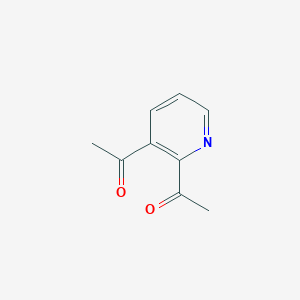
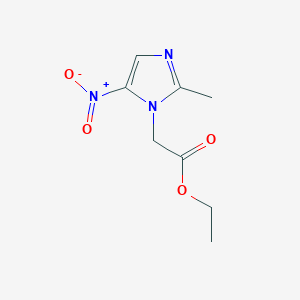
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
